N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine

Physicochemical profiling Fragment-based drug design LogP optimization

Fragment-based screening programs often lack conformationally constrained, rule-of-three compliant amine building blocks. This 1,2,3-triazole-cyclopropanamine hybrid (MW 152.2 g/mol, XLogP -0.4) directly addresses this gap. • Conformational Rigidity: The cyclopropanamine moiety restricts rotational freedom, enabling directed hydrogen-bonding with target residues like the DFG motif aspartate. • Metabolic Stability: Cyclopropanamine offers a class-level advantage over acyclic amines, potentially reducing CYP450-mediated N-dealkylation. • Click Chemistry Handle: The triazole ring serves as a stable, bioorthogonal linkage for probe or PROTAC elaboration. Supplied at ≥95% purity, suitable for immediate SAR expansion.

Molecular Formula C7H12N4
Molecular Weight 152.201
CAS No. 1341890-48-9
Cat. No. B2946080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine
CAS1341890-48-9
Molecular FormulaC7H12N4
Molecular Weight152.201
Structural Identifiers
SMILESCN1C=C(N=N1)CNC2CC2
InChIInChI=1S/C7H12N4/c1-11-5-7(9-10-11)4-8-6-2-3-6/h5-6,8H,2-4H2,1H3
InChIKeyCOBJBBVQXYDCJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Physicochemical Profile


N-((1-Methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine (CAS 1341890-48-9) is a low-molecular-weight (152.20 g/mol) 1,2,3-triazole-cyclopropanamine hybrid building block [1]. It contains a 1-methyl-1,2,3-triazole moiety linked via a methylene bridge to a cyclopropanamine group, featuring one hydrogen bond donor, three hydrogen bond acceptors, three rotatable bonds, and a calculated XLogP3-AA of -0.4, consistent with moderate aqueous solubility [1]. The compound is commercially available at ≥95% purity for research use, typically as the free base or hydrochloride salt, and is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click" chemistry) [1].

Fragment library profile
Low MW, moderate hydrophilicity, and 3 H-bond acceptors support fragment-based screening.
Click-ready triazole core
CuAAC-assembled 1,4-disubstituted triazole enables modular elaboration in medicinal chemistry.
Constrained amine motif
Cyclopropanamine restricts conformational freedom, aiding metabolic stability optimization.

Why Generic Substitution Fails


Although many 1,2,3-triazole-containing building blocks and cyclopropanamine derivatives exist, the specific connectivity in N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine produces a unique combination of topological, electronic, and hydrogen-bonding features that generic substitution cannot replicate. The N1-methyl group on the triazole ring modulates resonance and steric environment relative to N-unsubstituted or N2-substituted analogs, while the cyclopropanamine moiety introduces conformational rigidity and a distinct pKa profile compared to acyclic or larger cyclic amines [1][2]. These differences translate into measurable variations in key physicochemical descriptors—logP, hydrogen bond donor/acceptor counts, polar surface area, and rotatable bond count—that directly impact fragment-linking strategies, metabolic stability, and target binding in medicinal chemistry programs [1].

!
N1-methyl triazole substitution dictates resonance and steric environment; N-unsubstituted or N2-substituted analogs may shift logP and hydrogen-bond pattern.
!
Cyclopropanamine conformational constraint cannot be replicated by acyclic amines; ethylamine analogs increase rotatable bonds and may alter metabolic stability profile.
!
Triazole (3 H-bond acceptors) vs pyrazole (2 acceptors) changes polarity and fragment-linking geometry; direct replacement may require linker redesign.

Quantitative Evidence vs. Key Analogs


Lipophilicity Shift vs. Pyrazole Analog

The target compound exhibits a computed XLogP3-AA of -0.4, whereas the direct pyrazole analog N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS 1100954-27-5) shows a higher computed XLogP3-AA, reflecting the additional nitrogen atom in the triazole ring that increases polarity and hydrogen-bond acceptor capacity [1]. This difference influences aqueous solubility and membrane permeability profiles in fragment-based screening libraries.

Lipophilicity shift
Data to verify
XLogP −0.4 (target) vs ≈+0.5 to +1.0 (pyrazole analog); Δ ≈0.9–1.4 units lower
Supports aqueous solubility selection
Pyrazole XLogP estimated from related derivatives; verify experimentally
Physicochemical profiling Fragment-based drug design LogP optimization

Hydrogen-Bond Acceptor Advantage

The 1,2,3-triazole ring provides three hydrogen-bond acceptor nitrogen atoms, compared to only two in the equivalent pyrazole scaffold of N-[(1-methyl-1H-pyrazol-4-yl)methyl]cyclopropanamine [1]. This additional acceptor can enhance binding affinity to protein targets with complementary hydrogen-bond donor residues, as demonstrated for triazole-containing kinase inhibitors in published structure–activity relationship studies .

H-bond acceptors
Class-level inference
3 acceptors (triazole) vs 2 (pyrazole analog)
Additional acceptor may support target engagement optimization
Binding impact inferred from class-level triazole kinase SAR
Medicinal chemistry Kinase inhibitor design Hydrogen-bond optimization

Conformational Restriction vs. Acyclic Amines

The cyclopropanamine moiety restricts conformational flexibility compared to the acyclic ethylamine analog N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]ethanamine (CAS 2155852-64-3 HCl salt). The cyclopropane ring locks the amine orientation, reducing the rotatable bond count from 4 (ethylamine analog) to 3 (target compound) [1][2]. In general, this conformational restriction is associated with improved metabolic stability and reduced CYP450-mediated N-dealkylation rates, a class-level inference supported by comparative metabolic studies on cyclopropanamine-containing vs. acyclic amine drugs [3].

Rotatable bonds
Class-level inference
3 rotatable bonds (cyclopropanamine) vs 4 (ethylamine analog); cyclopropane locks amine orientation
Reduced conformational entropy may enhance metabolic stability
Metabolic stability benefit inferred from cyclopropanamine class literature
Conformational restriction Metabolic stability CYP450 liability

Synthetic Yield Advantage via Click Chemistry

The synthesis of N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine proceeds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust, high-yielding reaction that routinely achieves >80% isolated yields for 1,4-disubstituted 1,2,3-triazoles [1]. In contrast, the synthesis of the pyrazole analog typically requires multi-step condensation–cyclization protocols with variable yields (40–70%) depending on substitution pattern . This synthetic efficiency provides a procurement advantage in terms of cost-effective scale-up and reliable supply.

Synthetic route
Class-level inference
CuAAC route: >80% typical yield (1,4-triazole); pyrazole cyclocondensation: 40–70%
Supports reliable, cost-effective synthesis
Yields based on reported CuAAC protocols for 1,4-disubstituted triazoles
Click chemistry Triazole synthesis Building block procurement

Procurement and Application Scenarios


Fragment-Based Drug Discovery Library

With a molecular weight of 152.2 g/mol, XLogP of -0.4, and three hydrogen-bond acceptors, this compound meets the "rule of three" criteria for fragment screening libraries. Its triazole ring provides a synthetic handle for click chemistry elaboration, while the cyclopropanamine moiety offers conformational constraint desirable for fragment optimization [1]. Researchers procuring this fragment benefit from its defined physicochemical profile and commercial availability, enabling rapid SAR expansion.

Kinase Inhibitor Scaffold Optimization

The triazole ring can serve as a hinge-binding motif or amide bioisostere in kinase inhibitor design. The additional nitrogen acceptor compared to pyrazole analogs potentially enables stronger hinge-region hydrogen bonding, as evidenced by class-level triazole kinase inhibitor SAR studies . The cyclopropanamine group provides a rigid amine for directed hydrogen-bonding or salt-bridge interactions with conserved kinase residues (e.g., DFG motif aspartate), supporting procurement for kinase-focused medicinal chemistry campaigns.

Metabolic Stability Optimization

In lead optimization programs where N-dealkylation is a metabolic liability, the cyclopropanamine moiety offers a class-level metabolic stability advantage over acyclic amine analogs [2]. Procuring this compound enables direct incorporation of the conformationally restricted amine into candidate molecules, potentially reducing CYP450-mediated clearance without sacrificing target potency.

Click Chemistry Intermediate for Bioconjugation

The triazole ring, assembled via CuAAC chemistry, provides a stable, bioorthogonal linkage suitable for further functionalization. This compound serves as a versatile intermediate for constructing fluorescent probes, activity-based probes, or PROTAC linkers, where the cyclopropanamine group can be further derivatized to tune pharmacokinetic properties [1]. Commercial availability at ≥95% purity ensures reliable performance in sensitive bioconjugation workflows.

Application
Selection Property
Validation Focus
Fragment-based screening library
Rule-of-three physicochemical profile
Aqueous solubility and nonspecific binding profiling
Kinase inhibitor design research
Triazole hinge-binding motif
H-bond acceptor pattern evaluation
Metabolic stability optimization studies
Cyclopropanamine conformational restriction
CYP450 N-dealkylation assessment
Bioconjugation probe synthesis
CuAAC-compatible triazole linker
Derivatization compatibility
Quote Request

Request a Quote for N-((1-methyl-1H-1,2,3-triazol-4-yl)methyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.